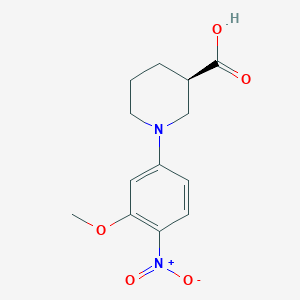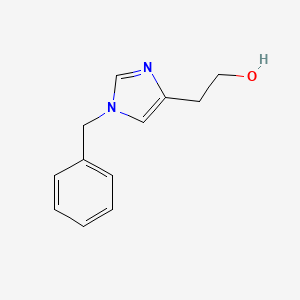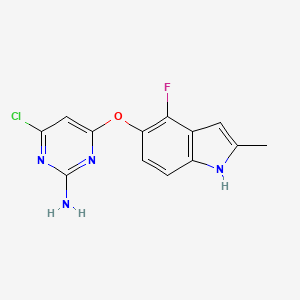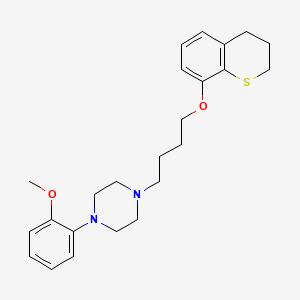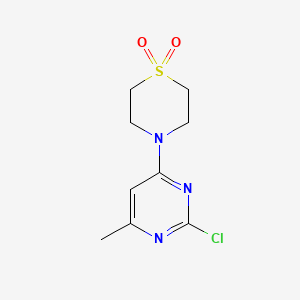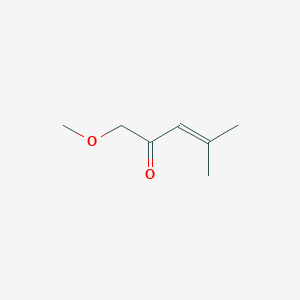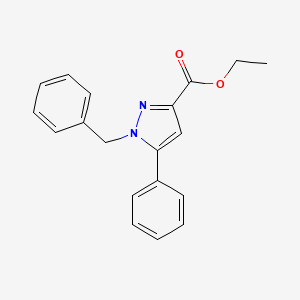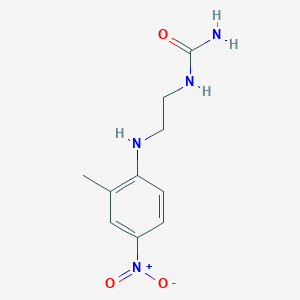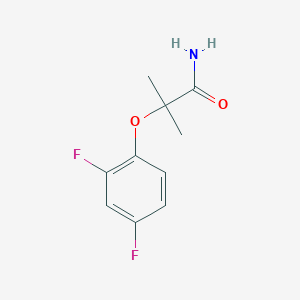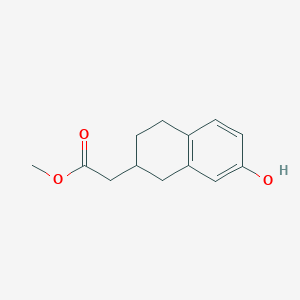
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with a molecular formula of C13H16O3 This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by functional group modifications. One common method includes the selective hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to further reactions to introduce the hydroxy and ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rates and selectivity. The esterification step can be carried out using methanol and an acid catalyst like sulfuric acid to yield the final product.
化学反应分析
Types of Reactions
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
科学研究应用
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy acid, which can interact with enzymes and receptors, modulating biochemical pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound.
Methyl 2-naphthoate: Similar ester functional group but lacks the tetrahydronaphthalene structure.
7-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar hydroxy and tetrahydronaphthalene structure but lacks the ester group.
Uniqueness
Methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to the combination of its hydroxy and ester functional groups on a tetrahydronaphthalene backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
methyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)7-9-2-3-10-4-5-12(14)8-11(10)6-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |
InChI 键 |
FUHYNJACOYUTBV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1CCC2=C(C1)C=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


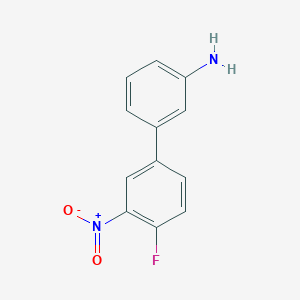
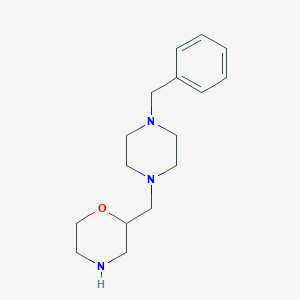
![6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B8387526.png)
![3-(2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanoic acid](/img/structure/B8387530.png)
